11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
ML037 is a benzodiazepinone derivative that has been identified for its potential to protect against endoplasmic reticulum stress-mediated cell death in human neuronal cell lines . This compound has shown promise in reducing apoptosis in neuronal cells, making it a valuable tool for studying neurodegenerative diseases.
Preparation Methods
The preparation of ML037 involves synthetic routes that typically include the use of acrylamide and bis-acrylamide in a 29:1 ratio . The solution is prepared from electrophoresis grade acrylamide and bis-acrylamide in ultra-pure water . This preparation method ensures the formation of a stable and transparent gel, which is essential for various applications in electrophoresis .
Chemical Reactions Analysis
ML037 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML037 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
ML037 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ML037 involves the inhibition of the activation of p38 mitogen-activated protein kinase and c-Jun N-terminal kinase, which are downstream effectors of the unfolded protein response . By inhibiting these pathways, ML037 reduces endoplasmic reticulum stress-mediated apoptosis in neuronal cells .
Comparison with Similar Compounds
ML037 is unique in its ability to specifically protect against endoplasmic reticulum stress-mediated cell death without affecting other cellular stress pathways . Similar compounds include other benzodiazepinone derivatives that also inhibit endoplasmic reticulum stress pathways, but ML037 stands out due to its specificity and potency .
Similar compounds include:
- Benzodiazepinone derivatives
- Other acrylamide and bis-acrylamide solutions used in electrophoresis
Properties
IUPAC Name |
6-[4-(diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O/c1-3-32(4-2)23-16-14-21(15-17-23)29-28-26(30-24-12-8-9-13-25(24)31-29)18-22(19-27(28)33)20-10-6-5-7-11-20/h5-17,22,29-31H,3-4,18-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQNVTZMIXEHKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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